molecular formula C6H14ClNS B13462160 [(2S)-piperidin-2-yl]methanethiol hydrochloride

[(2S)-piperidin-2-yl]methanethiol hydrochloride

Cat. No.: B13462160
M. Wt: 167.70 g/mol
InChI Key: OVHTVQWDZNLWSU-RGMNGODLSA-N
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Description

[(2S)-piperidin-2-yl]methanethiol hydrochloride is a chemical compound with a piperidine ring structure Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-piperidin-2-yl]methanethiol hydrochloride typically involves the reaction of piperidine with methanethiol under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine reacts with methanethiol in the presence of a suitable base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(2S)-piperidin-2-yl]methanethiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolate.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine (Br2) and iodine (I2).

    Reduction: Reducing agents such as zinc and acid can be used.

    Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides are formed as major products.

    Reduction: Thiolates are formed.

    Substitution: Substituted piperidine derivatives are formed.

Scientific Research Applications

[(2S)-piperidin-2-yl]methanethiol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of [(2S)-piperidin-2-yl]methanethiol hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with target proteins, affecting their function. The piperidine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to [(2S)-piperidin-2-yl]methanethiol hydrochloride.

    Methanethiol: Contains the thiol group but lacks the piperidine ring.

    Piperine: A naturally occurring piperidine derivative with different biological activities.

Uniqueness

This compound is unique due to the combination of the piperidine ring and the thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H14ClNS

Molecular Weight

167.70 g/mol

IUPAC Name

[(2S)-piperidin-2-yl]methanethiol;hydrochloride

InChI

InChI=1S/C6H13NS.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1

InChI Key

OVHTVQWDZNLWSU-RGMNGODLSA-N

Isomeric SMILES

C1CCN[C@@H](C1)CS.Cl

Canonical SMILES

C1CCNC(C1)CS.Cl

Origin of Product

United States

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